molecular formula C22H23N3O3S B12295389 N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide

N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide

Cat. No.: B12295389
M. Wt: 409.5 g/mol
InChI Key: VVZZHFMLRHJXTO-UHFFFAOYSA-N
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Description

N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and a hydroxyoxane moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the pyridine and thiazole rings, followed by their coupling and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.

    Coupling of Rings: The pyridine and thiazole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.

    4,4’-Difluorobenzophenone: Another aromatic compound with different substituents.

Uniqueness

N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, a thiazole ring, and a hydroxyoxane moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide

InChI

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)

InChI Key

VVZZHFMLRHJXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O

Origin of Product

United States

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